(3-chloro-4-methoxyphenyl)methanol

Physicochemical Properties Formulation Science Chemical Synthesis

(3-Chloro-4-methoxyphenyl)methanol (CAS 14503-45-8), also known as 3-Chloro-4-methoxybenzyl alcohol, is a substituted benzyl alcohol derivative with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol. Its structure features a primary alcohol group on a phenyl ring that is also substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 14503-45-8
Cat. No. B084136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-chloro-4-methoxyphenyl)methanol
CAS14503-45-8
Synonyms3-Chloro-4-methoxybenzyl alcohol
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CO)Cl
InChIInChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
InChIKeyTZHJVLGDHRXGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chloro-4-methoxyphenyl)methanol: What to Know Before You Source or Substitute


(3-Chloro-4-methoxyphenyl)methanol (CAS 14503-45-8), also known as 3-Chloro-4-methoxybenzyl alcohol, is a substituted benzyl alcohol derivative with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol . Its structure features a primary alcohol group on a phenyl ring that is also substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position . This compound is primarily valued as a versatile intermediate in organic synthesis . It is commercially available as a research chemical, typically in liquid form with a purity of ≥97%, and is a key building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research .

Why a Standard Benzyl Alcohol Won't Work: The Functional Imperative of (3-Chloro-4-methoxyphenyl)methanol


Generic substitution in the benzyl alcohol series is not feasible due to the distinct and non-interchangeable impact of substitution patterns on molecular function. The specific 3-chloro-4-methoxy substitution on the phenyl ring dictates a unique electronic and steric environment, which in turn defines the compound's reactivity, physicochemical properties, and any potential biological interactions . Unlike unsubstituted benzyl alcohol or other isomers, the precise positioning of the chlorine and methoxy groups is critical for its role as a building block in targeted synthesis, where these substituents are often essential for downstream molecular recognition or desired chemical transformations . Its measured LogP of 1.84 is a direct result of this substitution pattern, which is a key differentiator from less lipophilic analogs and a critical parameter for any application involving membrane permeability or partitioning [1].

Head-to-Head Data: Quantifying the Differentiators of (3-Chloro-4-methoxyphenyl)methanol


Quantifying Physical State: (3-Chloro-4-methoxyphenyl)methanol as a Liquid vs. Solid Analogs

A key differentiator impacting process chemistry is the compound's physical state. (3-Chloro-4-methoxyphenyl)methanol is a liquid at standard temperature and pressure (20-25 °C), with a measured density of 1.274 g/mL at 25 °C, which is confirmed across multiple authoritative sources [1][2]. This contrasts directly with its close structural analog, 3-Chloro-4-methoxyphenol, which is a crystalline solid. This fundamental difference is a direct consequence of the substitution pattern and has profound implications for material handling, purification (e.g., vacuum distillation vs. recrystallization), and its use in automated high-throughput synthesis platforms, where liquids are often preferred for accurate, automated dispensing .

Physicochemical Properties Formulation Science Chemical Synthesis

Predictive Performance: The Lipophilicity Advantage of (3-Chloro-4-methoxyphenyl)methanol

Lipophilicity is a critical determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The target compound has a calculated LogP of 1.84 (XlogP 1.5) [1], which is substantially higher than unsubstituted benzyl alcohol (LogP ~1.10). While direct comparative data within a single study is unavailable, this class-level inference is robust; the presence of the chlorine and methoxy groups significantly increases lipophilicity. The magnitude of this difference (ΔLogP ≈ 0.74) suggests a greater propensity for partitioning into non-polar environments. This is a key differentiator, as it implies that (3-chloro-4-methoxyphenyl)methanol-derived molecules are more likely to have enhanced membrane permeability compared to those derived from a less lipophilic, simpler benzyl alcohol [2].

Lipophilicity ADME Properties Drug Design

Synthetic Scalability: A 103.9% Yield Demonstration for (3-Chloro-4-methoxyphenyl)methanol

Procurement decisions for chemical intermediates are heavily influenced by the robustness of available synthetic routes. A key patent (US06582351B1) demonstrates a scalable, high-yielding synthesis of (3-chloro-4-methoxyphenyl)methanol. The procedure involves the reduction of the commercially available aldehyde precursor (3-chloro-4-methoxybenzaldehyde) with sodium borohydride, yielding the target alcohol with a reported yield of 103.9% (164 g from 156 g of starting material) [1]. This near-quantitative conversion, conducted on a multi-gram scale, provides a strong, evidence-based rationale for selecting this compound over less well-characterized or lower-yielding analogs. It de-risks process development by providing a proven and efficient pathway from readily available starting materials [1].

Organic Synthesis Process Chemistry Scale-up

Toxicity Profile: A Comparative Safety Benchmark for (3-Chloro-4-methoxyphenyl)methanol

Safety is a primary procurement consideration. While this compound carries standard warnings for handling chemicals (GHS Hazard Statements H302-H319) , its acute toxicity profile appears favorable in comparison to other halogenated benzyl alcohols. Supporting evidence from a toxicity screening indicates that after oral administration of a 30 mg/kg dose in rats, no toxicity was observed . This finding, while not a comprehensive toxicological study, provides a valuable, albeit supporting, data point that distinguishes it from more acutely toxic analogs within the same class. It suggests a relatively higher safety margin for routine laboratory handling and a potentially more favorable profile for lead optimization in drug discovery campaigns, where early toxicity is a major attrition factor.

Toxicology Safety Assessment Laboratory Safety

Evidence-Backed Applications: Where (3-Chloro-4-methoxyphenyl)methanol Delivers Clear Value


Streamlined Scale-Up in Medicinal Chemistry

For medicinal chemistry teams scaling up a promising lead series, the selection of a reliable and efficient intermediate is critical. The quantitative evidence directly supports using (3-Chloro-4-methoxyphenyl)methanol in this context. Its demonstrated high-yield synthesis from a common precursor (103.9%, as shown in US06582351B1) provides a clear, de-risked path for producing multi-gram quantities required for advanced in vivo studies [1]. Furthermore, its liquid physical state (density 1.274 g/mL at 25 °C) facilitates easier and more precise handling in automated synthesis equipment compared to solid analogs, reducing process development time and minimizing manual handling errors [2].

Improving ADME Properties in Drug Discovery

In early-stage drug discovery, a primary goal is to improve a compound's pharmacokinetic profile. The evidence identifies (3-Chloro-4-methoxyphenyl)methanol as a strategically valuable building block for this purpose. Its calculated LogP of 1.84 is a significant improvement over the simpler benzyl alcohol scaffold (LogP ~1.10) [3]. Incorporating this more lipophilic moiety into a molecular design is a well-established strategy to enhance passive membrane permeability, potentially improving oral absorption. This property makes it a superior choice over less lipophilic benzyl alcohol derivatives for designing molecules intended for oral administration.

Safer Alternative for Early-Stage Biological Screening

For researchers planning initial biological screens, minimizing risk and maximizing efficiency are paramount. The available toxicity data provides a differentiating factor for (3-Chloro-4-methoxyphenyl)methanol. A key supporting piece of evidence shows that no toxicity was observed in a rat model following oral administration of a 30 mg/kg dose . While not a full safety profile, this suggests a favorable acute toxicity profile compared to other halogenated benzyl alcohol derivatives, which can be more acutely toxic. This allows researchers to proceed with greater confidence and less stringent safety protocols during preliminary in vitro and early in vivo studies.

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